![molecular formula C11H10O3S B2920982 4-(Thiophen-2-yl)benzoic acid hydrate CAS No. 1448075-44-2](/img/structure/B2920982.png)
4-(Thiophen-2-yl)benzoic acid hydrate
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Overview
Description
4-(Thiophen-2-yl)benzoic acid is a chemical compound with the empirical formula C11H8O2S . It is used in laboratory chemicals and for the synthesis of substances .
Synthesis Analysis
While specific synthesis methods for 4-(Thiophen-2-yl)benzoic acid hydrate were not found, there are several studies that discuss the synthesis of related compounds . These methods could potentially be adapted for the synthesis of 4-(Thiophen-2-yl)benzoic acid hydrate.Molecular Structure Analysis
The molecular structure of 4-(Thiophen-2-yl)benzoic acid consists of a thiophene ring attached to a benzoic acid group . The molecular weight is 204.25 g/mol .Physical And Chemical Properties Analysis
4-(Thiophen-2-yl)benzoic acid has a melting point of 238-243 °C . Its molecular formula is C11H8O2S and it has a molecular weight of 204.25 . The compound has a density of 1.3±0.1 g/cm3 and a boiling point of 372.8±25.0 °C at 760 mmHg .Scientific Research Applications
Heterocyclic Synthesis
A study conducted by Mohareb et al. (2004) discusses the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity toward various nitrogen nucleophiles to yield a variety of heterocyclic compounds such as pyrazole, isoxazole, and pyrimidine derivatives. This work demonstrates the utility of thiophenyl derivatives in synthesizing complex heterocyclic structures, which are important in pharmaceutical chemistry and materials science (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Luminescence Sensitization
Viswanathan and Bettencourt-Dias (2006) evaluated thiophenyl-derivatized nitrobenzoic acid ligands as sensitizers for Eu(III) and Tb(III) luminescence. Their research contributes to the understanding of how structural modifications of thiophenyl derivatives can influence the efficiency of luminescence sensitization, which is critical for the development of luminescent materials for optical applications (Viswanathan & Bettencourt-Dias, 2006).
Quantum Chemical Calculation
Research by Jie (2013) on 4-((2-thiophenecarboxylic acid hydrazide) methylene)benzoic acid showcases the compound's structural characterization and quantum chemical calculations. The study provides insights into the electronic structure and potential reactivity of thiophenyl derivatives, underlining their significance in the design of new materials with specific electronic properties (Jie, 2013).
Solar Cell Applications
Yang et al. (2016) investigated the impact of electron-acceptors on the energy level, light-harvesting ability, and stability of donor-acceptor dyes in photoelectrochemical cells, utilizing thiophenyl-derivatized benzoic acid derivatives. Their findings contribute to the advancement of dye-sensitized solar cells, offering a pathway to more efficient and stable solar energy conversion technologies (Yang, Yao, Liu, Wang, & Wang, 2016).
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral, meaning it is harmful if swallowed . Precautionary measures include avoiding inhalation of dust, avoiding contact with the substance, and ensuring adequate ventilation . In case of contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .
properties
IUPAC Name |
4-thiophen-2-ylbenzoic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S.H2O/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10;/h1-7H,(H,12,13);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSUSQUAKZHIRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)C(=O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Thiophen-2-yl)benzoic acid hydrate |
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